molecular formula C13H18O B13624150 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one

6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one

Cat. No.: B13624150
M. Wt: 190.28 g/mol
InChI Key: IGTFQPXLAWOJML-UHFFFAOYSA-N
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Description

6-(Prop-2-yn-1-yl)spiro[45]decan-8-one is a spirocyclic compound characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of ZnBr2 and Oxone in a mixed solvent of acetonitrile and water. This reaction proceeds via a regioselective radical ipso-cyclization pathway .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include Oxone and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while reduction can lead to the formation of alkanes or alkenes.

Scientific Research Applications

6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one involves its interaction with various molecular targets. The compound’s effects are mediated through pathways involving radical cyclization and substitution reactions. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one is unique due to its specific functional groups and the resulting reactivity. Its ability to undergo regioselective radical cyclization makes it valuable in synthetic chemistry and potential medicinal applications.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

10-prop-2-ynylspiro[4.5]decan-8-one

InChI

InChI=1S/C13H18O/c1-2-5-11-10-12(14)6-9-13(11)7-3-4-8-13/h1,11H,3-10H2

InChI Key

IGTFQPXLAWOJML-UHFFFAOYSA-N

Canonical SMILES

C#CCC1CC(=O)CCC12CCCC2

Origin of Product

United States

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